molecular formula C18H15FN2OS2 B2925799 (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide CAS No. 1396891-92-1

(E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide

Cat. No.: B2925799
CAS No.: 1396891-92-1
M. Wt: 358.45
InChI Key: OUAXOAWNSONQMM-RMKNXTFCSA-N
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Description

(E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a thiazole ring, and an acrylamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with a haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a reaction between an acrylate ester and an amine derivative of the thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acrylamide moiety to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be developed into drugs for treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide
  • (E)-3-(4-bromophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide
  • (E)-3-(4-methylphenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide

Uniqueness

(E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, increase its binding affinity to biological targets, and improve its overall pharmacokinetic profile compared to its chlorinated, brominated, or methylated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c1-12-16(24-18(21-12)15-3-2-10-23-15)11-20-17(22)9-6-13-4-7-14(19)8-5-13/h2-10H,11H2,1H3,(H,20,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAXOAWNSONQMM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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